molecular formula C24H32N6O B12389046 N-{1-[(1s)-3-(Dimethylamino)-1-Phenylpropyl]-1h-Pyrazol-4-Yl}-6,6-Dimethyl-4,5,6,7-Tetrahydro-1h-Indazole-3-Carboxamide

N-{1-[(1s)-3-(Dimethylamino)-1-Phenylpropyl]-1h-Pyrazol-4-Yl}-6,6-Dimethyl-4,5,6,7-Tetrahydro-1h-Indazole-3-Carboxamide

Cat. No.: B12389046
M. Wt: 420.6 g/mol
InChI Key: XFYUTGIEFKGWND-NRFANRHFSA-N
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Description

GNE-9822 is a potent and selective inhibitor of interleukin-2 inducible T-cell kinase, a member of the Tec family of tyrosine kinases. This compound has shown favorable absorption, distribution, metabolism, and excretion properties in preclinical species . It is primarily used in research related to inflammatory disorders such as asthma .

Chemical Reactions Analysis

GNE-9822 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GNE-9822 has a wide range of scientific research applications, including:

Mechanism of Action

GNE-9822 exerts its effects by selectively inhibiting interleukin-2 inducible T-cell kinase. This kinase plays a major role in T-cell signaling downstream of the T-cell receptor. The inhibition of interleukin-2 inducible T-cell kinase by GNE-9822 leads to the suppression of T-cell activation and proliferation, which is beneficial in treating inflammatory disorders .

Comparison with Similar Compounds

GNE-9822 is compared with other similar compounds such as staurosporine, GSK compound 13, Genentech compound 19, and imatinib. These compounds also act as inhibitors of various kinases but differ in their selectivity and potency. GNE-9822 is unique in its high selectivity for interleukin-2 inducible T-cell kinase and its favorable absorption, distribution, metabolism, and excretion properties .

Properties

Molecular Formula

C24H32N6O

Molecular Weight

420.6 g/mol

IUPAC Name

N-[1-[(1S)-3-(dimethylamino)-1-phenylpropyl]pyrazol-4-yl]-6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxamide

InChI

InChI=1S/C24H32N6O/c1-24(2)12-10-19-20(14-24)27-28-22(19)23(31)26-18-15-25-30(16-18)21(11-13-29(3)4)17-8-6-5-7-9-17/h5-9,15-16,21H,10-14H2,1-4H3,(H,26,31)(H,27,28)/t21-/m0/s1

InChI Key

XFYUTGIEFKGWND-NRFANRHFSA-N

Isomeric SMILES

CC1(CCC2=C(C1)NN=C2C(=O)NC3=CN(N=C3)[C@@H](CCN(C)C)C4=CC=CC=C4)C

Canonical SMILES

CC1(CCC2=C(C1)NN=C2C(=O)NC3=CN(N=C3)C(CCN(C)C)C4=CC=CC=C4)C

Origin of Product

United States

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